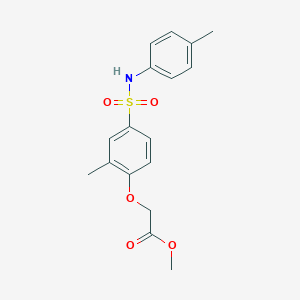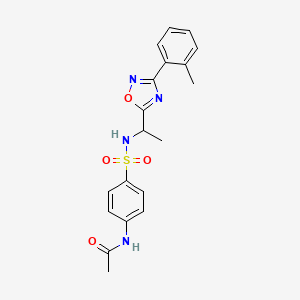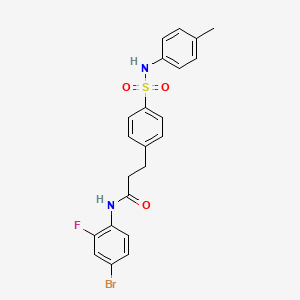
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1995 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer. By inhibiting this pathway, N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. Additionally, N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
One limitation of using N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in lab experiments is that it can be difficult to obtain and may be expensive. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006. One area of focus is the development of new formulations and delivery methods that could improve its efficacy and reduce its side effects. Additionally, researchers are exploring the use of N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(p-tolylsulfonyl)phenylboronic acid, which produces an intermediate compound. This intermediate is then reacted with 3-bromo-4-(N-(p-tolyl)sulfamoyl)phenylpropanoic acid to form the final product, N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-15-2-8-18(9-3-15)26-30(28,29)19-10-4-16(5-11-19)6-13-22(27)25-21-12-7-17(23)14-20(21)24/h2-5,7-12,14,26H,6,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUJQZNLWEACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

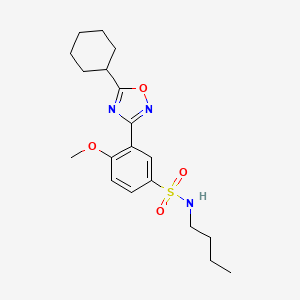
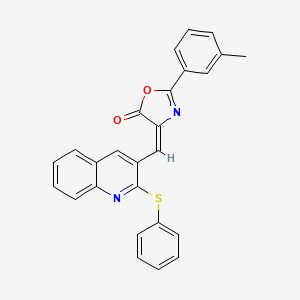
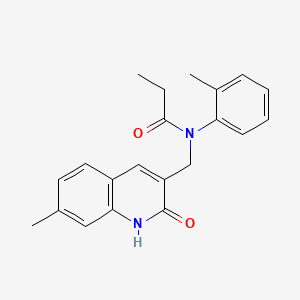

![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
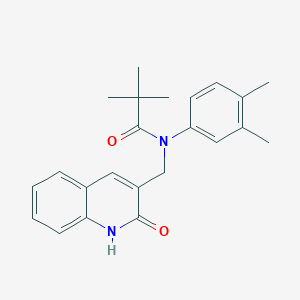
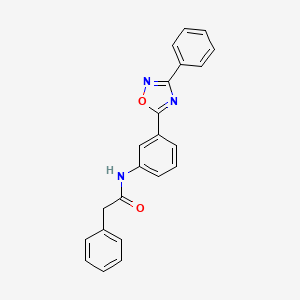
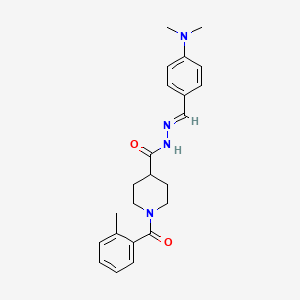

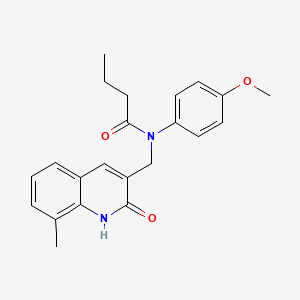
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
